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The clinical development of Pipendoxifene (ERA-923), a nonsteroidal selective estrogen

receptor modulator (SERM), was discontinued in November 2005.[1][2] The drug had reached

Phase II clinical trials for the treatment of breast cancer, but detailed quantitative results from

these trials are not publicly available.[1][3] Pipendoxifene was developed by Ligand

Pharmaceuticals and Wyeth-Ayerst Laboratories and was intended as a backup for

bazedoxifene, another SERM, should it have failed in clinical trials.[1]

Given the discontinuation of Pipendoxifene's development, this guide will provide a

comparative analysis of a next-generation SERM, Lasofoxifene, which has extensive and

recent clinical trial data. This will offer valuable insights for researchers, scientists, and drug

development professionals into the current landscape of SERM development for estrogen

receptor-positive (ER+) breast cancer.

Lasofoxifene: A Case Study in Modern SERM
Development
Lasofoxifene is a potent, orally available SERM that has demonstrated significant antitumor

activity in recent clinical trials, particularly in patients with ER+/HER2- metastatic breast cancer

harboring ESR1 mutations. These mutations are a common mechanism of acquired resistance

to standard endocrine therapies.
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Clinical Trial Results: ELAINE 1 & ELAINE 2
Two key Phase II trials, ELAINE 1 and ELAINE 2, have evaluated the efficacy and safety of

lasofoxifene.

ELAINE 1 (NCT03781063) was a randomized, open-label trial comparing lasofoxifene

monotherapy to fulvestrant, a selective estrogen receptor degrader (SERD), in

postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an

ESR1 mutation who had progressed on an aromatase inhibitor and a CDK4/6 inhibitor.

ELAINE 2 (NCT04432454) was a single-arm, open-label trial evaluating the combination of

lasofoxifene with the CDK4/6 inhibitor abemaciclib in a similar patient population.

The following tables summarize the key efficacy findings from these trials.

Table 1: Efficacy Results of Lasofoxifene in the ELAINE 1 and ELAINE 2 Trials

Endpoint
ELAINE 1:
Lasofoxifene
(n=52)

ELAINE 1:
Fulvestrant (n=51)

ELAINE 2:
Lasofoxifene +
Abemaciclib (n=29)

Progression-Free

Survival (PFS),

median

5.6 months 3.7 months ~13 months

Objective Response

Rate (ORR)
13.2% 2.9% 55.6%

Clinical Benefit Rate

(CBR) at 24 weeks
36.5% 21.6% 65.5%

Data presented as reported in the respective publications.

In the ELAINE 1 trial, lasofoxifene demonstrated a numerical improvement in PFS, ORR, and

CBR compared to fulvestrant, although the differences were not statistically significant in this

Phase II study. Notably, one patient in the lasofoxifene arm achieved a complete response. The

ELAINE 2 trial showed promising efficacy for the combination of lasofoxifene and abemaciclib,

with a median PFS of approximately 13 months and an ORR of 55.6%.
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Experimental Protocols
Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2-

breast cancer with a detectable ESR1 mutation, who had progressed on a prior aromatase

inhibitor and a CDK4/6 inhibitor.

Intervention: Oral lasofoxifene (5 mg daily).

Comparator: Intramuscular fulvestrant (500 mg on days 1, 15, and 29, then every 28 days).

Primary Endpoint: Progression-free survival.

Secondary Endpoints: Objective response rate, clinical benefit rate, and safety.

Patient Population: Pre- and postmenopausal women with locally advanced or metastatic

ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed

on one or two lines of hormonal therapy for metastatic disease, with or without a CDK4/6

inhibitor.

Intervention: Oral lasofoxifene (5 mg daily) in combination with oral abemaciclib (150 mg

twice daily).

Primary Endpoint: Safety.

Secondary Endpoints: Progression-free survival, objective response rate, and clinical benefit

rate.

Signaling Pathways and Experimental Workflows
The mechanism of action of SERMs like lasofoxifene involves the modulation of the estrogen

receptor signaling pathway. In breast cancer cells, lasofoxifene acts as an antagonist to the

estrogen receptor alpha (ERα), inhibiting estrogen-driven tumor growth.
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Estrogen receptor signaling and the antagonistic action of Lasofoxifene.

The workflow for a clinical trial like the ELAINE studies involves several key stages, from

patient identification to data analysis.
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Generalized workflow of a randomized clinical trial like ELAINE 1.

The Future: ELAINE 3 Trial
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Based on the encouraging results from the Phase II studies, a Phase III trial, ELAINE 3

(NCT05696626), is currently underway. This trial will compare lasofoxifene in combination with

abemaciclib to fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated

metastatic breast cancer who have progressed on prior endocrine therapy and a CDK4/6

inhibitor. The successful outcome of this trial could establish lasofoxifene as a new standard of

care for this patient population.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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